REACTION_CXSMILES
|
C([O:3][C:4](=[O:17])[CH2:5][O:6][N:7]=[C:8]([C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=1)[CH3:9])C.O.[OH-].[Li+]>O1CCCC1.O>[F:16][C:13]1[CH:14]=[CH:15][C:10]([C:8](=[N:7][O:6][CH2:5][C:4]([OH:17])=[O:3])[CH3:9])=[CH:11][CH:12]=1 |f:1.2.3|
|
Name
|
ethyl({[1-(4-fluorophenyl)ethylidene]amino}oxy)acetate
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CON=C(C)C1=CC=C(C=C1)F)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added, at 20° C.
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate (50 ml each time)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel with a solvent gradient from 0:100 methanol/dichloromethane to 60:0 methanol/dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(C)=NOCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 37.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |